(3-Amino-2,2-difluoropropyl)diethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-2,2-difluoropropyl)diethylamine is an organic compound characterized by the presence of an amino group and two fluorine atoms attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-2,2-difluoropropyl)diethylamine typically involves nucleophilic substitution reactions. One common method is the reaction of diethylamine with a suitable fluorinated alkyl halide under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-2,2-difluoropropyl)diethylamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(3-Amino-2,2-difluoropropyl)diethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3-Amino-2,2-difluoropropyl)diethylamine involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can modulate biological pathways and chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Diethylamine: A simpler amine with similar basicity but lacking the fluorinated propyl chain.
(3-Amino-2,2-difluoropropyl)methylamine: Similar structure but with a methyl group instead of diethylamine.
(3-Amino-2,2-difluoropropyl)ethylamine: Similar structure but with an ethyl group instead of diethylamine.
Uniqueness
(3-Amino-2,2-difluoropropyl)diethylamine is unique due to the presence of both diethylamine and fluorinated propyl groups, which confer distinct chemical properties and reactivity. The fluorine atoms enhance the compound’s stability and influence its interactions with biological targets, making it valuable for various applications.
Properties
Molecular Formula |
C7H16F2N2 |
---|---|
Molecular Weight |
166.21 g/mol |
IUPAC Name |
N',N'-diethyl-2,2-difluoropropane-1,3-diamine |
InChI |
InChI=1S/C7H16F2N2/c1-3-11(4-2)6-7(8,9)5-10/h3-6,10H2,1-2H3 |
InChI Key |
WHEUFRVNEWESEK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(CN)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.